2-Bromo-1-(5-bromofuran-2-YL)ethanone
Overview
Description
2-Bromo-1-(5-bromofuran-2-yl)ethanone is an organic compound with the molecular formula C6H4Br2O2 It is a brominated derivative of furan, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-(5-bromofuran-2-yl)ethanone can be synthesized through the bromination of 1-(5-bromofuran-2-yl)ethanone. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(5-bromofuran-2-yl)ethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The furan ring can undergo oxidation to form furan-2,5-dione derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in aqueous or organic solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 2-bromo-1-(5-bromofuran-2-yl)ethanol.
Oxidation: Formation of furan-2,5-dione derivatives.
Scientific Research Applications
2-Bromo-1-(5-bromofuran-2-yl)ethanone has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to interact with biological targets.
Material Science: It is utilized in the preparation of functional materials with specific properties, such as polymers and liquid crystals.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(5-bromofuran-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(furan-2-yl)ethanone
- 1-(5-Bromofuran-2-yl)ethanone
- 2-Bromo-1-(5-chlorofuran-2-yl)ethanone
Uniqueness
2-Bromo-1-(5-bromofuran-2-yl)ethanone is unique due to the presence of two bromine atoms, which enhance its reactivity and potential for forming covalent bonds with biological targets. This dual bromination also distinguishes it from other similar compounds, providing distinct chemical and biological properties that can be leveraged in various applications.
Biological Activity
2-Bromo-1-(5-bromofuran-2-yl)ethanone (CAS No. 17357-32-3) is a brominated compound notable for its unique structure, which includes a furan ring and an ethanone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. The presence of multiple bromines enhances its reactivity, making it a valuable intermediate in organic synthesis.
Chemical Structure and Properties
The chemical formula for this compound is . Its structural characteristics contribute to its biological activity, particularly through interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | C₅H₄Br₂O |
Molecular Weight | 223.89 g/mol |
Appearance | White solid |
Odor | Strong bromine odor |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that brominated furans can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several brominated compounds against MRSA. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a therapeutic agent .
Cytotoxicity and Anticancer Potential
The compound has also been investigated for its cytotoxic effects on cancer cell lines. Preliminary data suggest that it can induce apoptosis in specific cancer types, potentially through the modulation of signaling pathways involved in cell survival.
Research Findings: Cytotoxic Effects
In vitro studies on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to trigger apoptotic pathways, leading to increased caspase activity .
The biological activity of this compound is hypothesized to stem from its ability to interact with cellular targets through nucleophilic substitution reactions facilitated by its bromine substituents. These interactions can disrupt critical cellular processes, leading to antimicrobial or anticancer effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Features | Antimicrobial Activity | Cytotoxicity |
---|---|---|---|
1-(5-Bromofuran-2-yl)ethanone | Lacks additional bromine | Moderate | Low |
3-Bromo-5-methylfuran | Contains a methyl group | Low | Moderate |
1-(Furan-2-yl)ethanone | Non-brominated | None | None |
The dual bromination in this compound enhances both its antimicrobial and cytotoxic properties compared to these similar compounds.
Properties
IUPAC Name |
2-bromo-1-(5-bromofuran-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O2/c7-3-4(9)5-1-2-6(8)10-5/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFKIDCAQZPAHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90501718 | |
Record name | 2-Bromo-1-(5-bromofuran-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90501718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17357-32-3 | |
Record name | 2-Bromo-1-(5-bromofuran-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90501718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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